![molecular formula C16H16ClNO3S B7625464 4-acetyl-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7625464.png)
4-acetyl-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
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Overview
Description
4-Acetyl-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide is a chemical compound with a complex structure that includes an acetyl group, a chlorophenyl group, and a methylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide typically involves multiple steps, starting with the reaction of 4-chlorobenzyl chloride with methylamine to form N-methyl-4-chlorobenzylamine. This intermediate is then acetylated using acetic anhydride to introduce the acetyl group, followed by sulfonation with chlorosulfonic acid to introduce the benzenesulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide or alkoxide ions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.
Biology: In biological research, 4-acetyl-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide can be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-acetyl-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide exerts its effects involves binding to specific molecular targets. The acetyl group can interact with enzymes or receptors, while the chlorophenyl and methylbenzenesulfonamide groups can influence the compound's solubility and stability. The exact molecular pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-Acetyl-p-chloroaniline: Similar in structure but lacks the methylbenzenesulfonamide group.
4-Chloroacetanilide: Another related compound with a simpler structure.
N-Methyl-4-chlorobenzylamine: A simpler intermediate in the synthesis process.
Uniqueness: 4-Acetyl-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
4-acetyl-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-12(19)14-5-9-16(10-6-14)22(20,21)18(2)11-13-3-7-15(17)8-4-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZISKEQCKNLWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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